

Synthesis of Methyl 11-oxo-9-undecenoate: An Application Note and Protocol

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Compound of Interest

Compound Name: Methyl 11-oxo-9-undecenoate

Cat. No.: B15466917

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This document provides a detailed protocol for the synthesis of **Methyl 11-oxo-9-undecenoate**, a valuable intermediate in organic synthesis and potential building block for various biologically active molecules. The outlined synthetic pathway involves a two-step process commencing with the readily available starting material, methyl 10-undecenoate. The key transformations include an ozonolysis to generate a crucial aldehyde intermediate, followed by a Horner-Wadsworth-Emmons reaction to construct the target α,β -unsaturated keto-ester.

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic protocol.

Step	Reaction	Starting Material	Product	Reagents	Solvent	Yield (%)
1	Ozonolysis	Methyl 10-undecenoate	Methyl 9-formylnonanoate	1. O ₃ 2. Dimethyl sulfide (DMS)	Dichloromethane/Methanol	~90
2	Horner-Wadsworth-Emmons	Methyl 9-formylnonanoate	Methyl 11-oxo-9-undecenoate	Dimethyl (2-oxopropyl)phosphonate, Sodium hydride (NaH)	Tetrahydrofuran (THF)	High

Experimental Protocols

Step 1: Synthesis of Methyl 9-formylnonanoate via Ozonolysis

This procedure details the oxidative cleavage of methyl 10-undecenoate to yield the aldehyde intermediate, methyl 9-formylnonanoate.[\[1\]](#)[\[2\]](#)

Materials:

- Methyl 10-undecenoate
- Dichloromethane (DCM), anhydrous
- Methanol (MeOH), anhydrous
- Ozone (O₃)
- Dimethyl sulfide (DMS)
- Argon or Nitrogen gas

- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate (MgSO_4), anhydrous
- Silica gel for column chromatography

Procedure:

- Dissolve methyl 10-undecenoate (1.0 eq) in a 3:1 mixture of anhydrous dichloromethane and anhydrous methanol.
- Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- Bubble ozone gas through the solution. Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material is consumed. The solution will typically turn a pale blue color upon completion.
- Purge the reaction mixture with argon or nitrogen gas to remove excess ozone.
- Add dimethyl sulfide (2.0 eq) to the reaction mixture at $-78\text{ }^\circ\text{C}$.
- Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford pure methyl 9-formylnonanoate.

Step 2: Synthesis of Methyl 11-oxo-9-undecenoate via Horner-Wadsworth-Emmons Reaction

This protocol describes the formation of the α,β -unsaturated keto-ester system from the aldehyde intermediate using a phosphonate reagent.^{[3][4][5][6]}

Materials:

- Methyl 9-formylnonanoate
- Dimethyl (2-oxopropyl)phosphonate
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Tetrahydrofuran (THF), anhydrous
- Ammonium chloride (NH₄Cl), saturated aqueous solution
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate (MgSO₄), anhydrous
- Silica gel for column chromatography

Procedure:

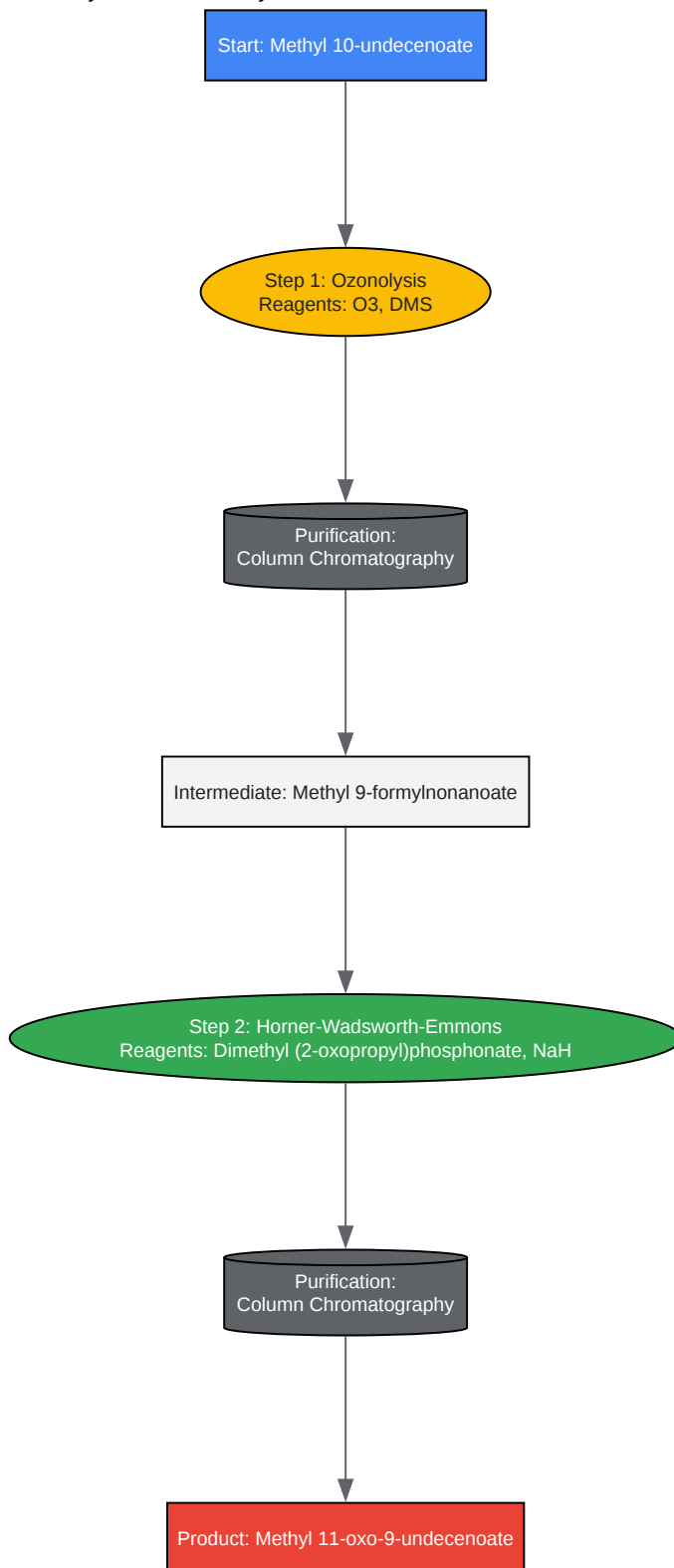
- To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (argon or nitrogen), add a solution of dimethyl (2-oxopropyl)phosphonate (1.1 eq) in anhydrous THF dropwise.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.
- Cool the resulting phosphonate anion solution back to 0 °C.
- Add a solution of methyl 9-formylnonanoate (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

- Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **Methyl 11-oxo-9-undecenoate**. The reaction typically favors the formation of the (E)-isomer.

Visualizations

The following diagrams illustrate the key experimental workflow and a plausible signaling pathway that could be investigated using the synthesized compound.

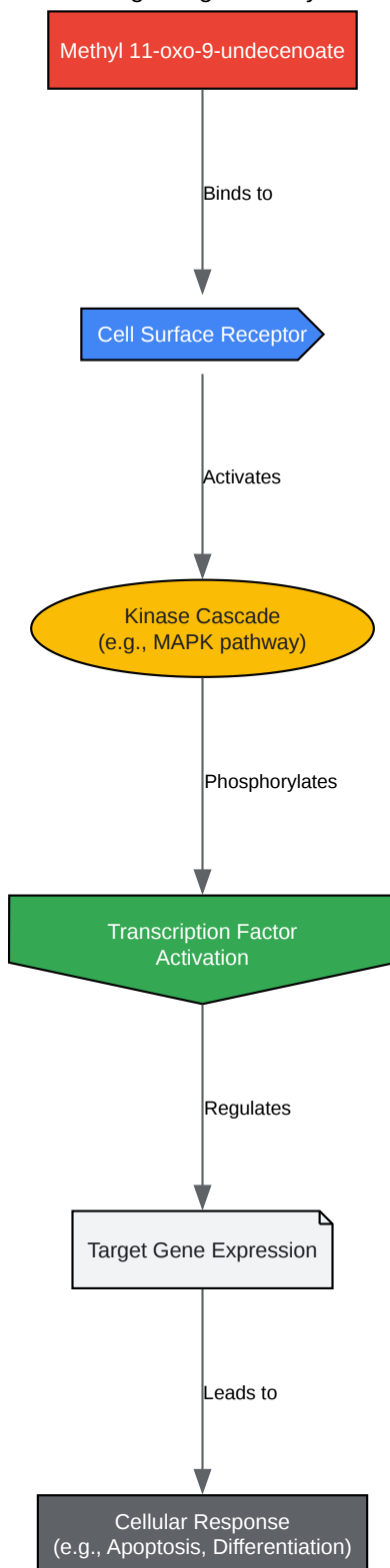
Synthesis of Methyl 11-oxo-9-undecenoate Workflow



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Caption: Experimental workflow for the synthesis of **Methyl 11-oxo-9-undecenoate**.

Hypothetical Signaling Pathway Interaction

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Caption: Hypothetical signaling pathway involving **Methyl 11-oxo-9-undecenoate**.

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